![molecular formula C28H40O10 B1580959 Bis(1,4-phenylene)-34-crown 10-Ether CAS No. 53914-95-7](/img/structure/B1580959.png)
Bis(1,4-phenylene)-34-crown 10-Ether
Overview
Description
Bis(1,4-phenylene)-34-crown 10-Ether is a useful research compound. Its molecular formula is C28H40O10 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Bis(1,4-phenylene)-34-crown 10-ether (CAS Number: 53914-95-7) is a synthetic compound belonging to the family of crown ethers, which are cyclic compounds that can selectively bind cations. This specific ether features a unique structure that enhances its biological activity, making it a subject of interest in various fields including medicinal chemistry and supramolecular chemistry.
- Molecular Formula : C28H40O10
- Molecular Weight : 536.62 g/mol
- Appearance : White to almost white crystalline powder
- Melting Point : 69.0 to 73.0 °C
- Elemental Analysis (Carbon) : 61.00% to 64.00%
Property | Value |
---|---|
Molecular Formula | C28H40O10 |
Molecular Weight | 536.62 g/mol |
Appearance | White crystalline powder |
Melting Point | 69.0 - 73.0 °C |
Carbon Content | 61.00% - 64.00% |
This compound exhibits notable biological activities primarily through its ability to form complexes with various cations and small molecules. This property is crucial for its function as a host molecule in host-guest chemistry, where it can encapsulate ions or neutral molecules, influencing their bioavailability and activity.
Host-Guest Chemistry
The compound has been studied for its capacity to form pseudorotaxanes with different guest molecules, such as derivatives of pyridinium. The binding interactions depend on the structural characteristics of the guests, showcasing how minor changes can lead to significant differences in binding behavior .
Case Studies and Research Findings
- Pseudorotaxane Formation :
-
Biological Applications :
- Research indicated that crown ethers can enhance the solubility of poorly soluble drugs by forming inclusion complexes, thereby improving their pharmacokinetic profiles . This application is particularly relevant in drug delivery systems where increased solubility can lead to better therapeutic outcomes.
- Toxicological Studies :
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Findings |
---|---|
Host-Guest Interactions | Forms stable complexes with various cations |
Drug Solubility Enhancement | Improves solubility of poorly soluble drugs |
Toxicity Profile | Causes skin and eye irritation |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₂₈H₄₀O₁₀
- Molecular Weight : Approximately 536.6 g/mol
- Appearance : White to almost white powder or crystal
- Melting Point : 69.0 to 73.0 °C
The structural configuration of BPE enhances its solubility in organic solvents and contributes to its stability, which is crucial for its applications in various research settings.
Host-Guest Chemistry
BPE's ability to selectively bind cations allows it to serve as an effective host molecule in host-guest chemistry. The mechanism involves the formation of complexes between BPE and cations through electrostatic interactions, where the size and charge of the cation determine the binding affinity. This property is utilized in:
- Molecular Recognition Studies : BPE can be employed to study the binding sites and selectivity of enzymes and biomolecules interacting with specific cations, aiding in drug design and catalyst development .
Ion Separation and Transport
BPE's selective binding capabilities make it suitable for applications in ion separation processes. Researchers have developed membranes incorporating BPE that allow for the selective passage of desired cations while blocking others. This has implications in:
- Metal Ion Separation : BPE can be used to purify specific metal ions from mixtures, which is valuable in environmental remediation and industrial processes .
- Biosensing Applications : The compound's ability to selectively bind certain ions can be harnessed for developing biosensors that detect specific cations in biological samples.
Mechanically Interlocked Structures
Recent studies have demonstrated the potential of BPE in forming mechanically interlocked structures such as rotaxanes and pseudorotaxanes. These structures are created through non-covalent interactions between BPE and other molecular components, leading to:
- Template-Directed Synthesis : The formation of rotaxanes using BPE as a threading molecule showcases its utility in constructing complex molecular architectures that have potential applications in nanotechnology and materials science .
Biomedical Research
In biomedical contexts, BPE has been explored for its potential applications in drug delivery systems due to its ability to encapsulate therapeutic agents selectively. Its selective binding properties can enhance the efficacy of drug delivery by ensuring targeted release at specific sites within biological systems.
Forensic Science
The unique binding characteristics of BPE can also be applied in forensic science for the selective extraction and analysis of metal ions from samples, aiding in criminal investigations and environmental monitoring .
Case Study 1: Ion Selectivity
Research demonstrated that BPE exhibits significant selectivity towards specific cations based on their size and charge. In controlled experiments, it was shown that BPE could effectively differentiate between sodium (Na⁺) and potassium (K⁺) ions, making it a potent candidate for applications requiring precise ion separation .
Case Study 2: Formation of Pseudorotaxanes
A study involving the interaction of BPE with dications revealed that the formation of pseudorotaxanes could be achieved under specific conditions. Using NMR spectroscopy, researchers observed rapid exchange between complexed and uncomplexed species, indicating strong interactions between BPE and the dications present in solution .
Properties
IUPAC Name |
2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(35),15,17,32(36),33,37-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O10/c1-2-26-4-3-25(1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-5-7-28(8-6-27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKDBTBSNFSNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=C(C=C3)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348346 | |
Record name | Bis(1,4-phenylene)-34-crown 10-Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53914-95-7 | |
Record name | Bis(1,4-phenylene)-34-crown 10-Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,4-phenylene)-34-crown 10-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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